3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride
Overview
Description
3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride is a complex organic compound with the molecular formula C₇H₁₂ClNO₃S. It is known for its unique bicyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of a suitable catalyst to form the bicyclic structure. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Scientific Research Applications
3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antibiotic or antiviral agent.
Mechanism of Action
The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride include:
- 9-Azabicyclo[3.3.1]nonane
- 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- 9-Azabicyclo[3.3.1]nonane N-oxyl .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of sulfur and nitrogen atoms within the bicyclic structure. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
3,3-dioxo-3λ6-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S.ClH/c9-7-1-5-3-12(10,11)4-6(2-7)8-5;/h5-6,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHVGJXGARRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC(N2)CC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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